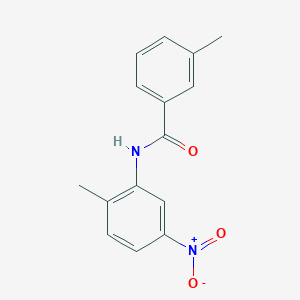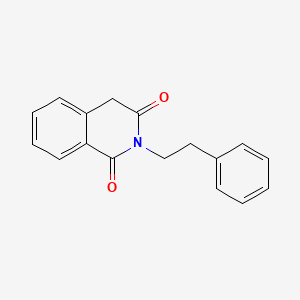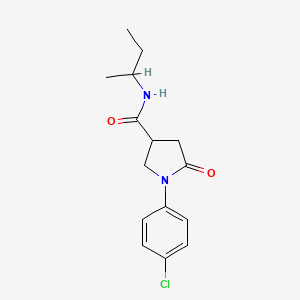
2-(6-hydroxy-1,4-oxazepan-4-yl)-2-oxo-1-(2-phenylindolizin-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest belongs to a class of organic compounds characterized by complex structures involving multiple functional groups and heterocyclic elements. These types of compounds are often studied for their potential biological activities and applications in various fields of chemistry and pharmacology.
Synthesis Analysis
- Compounds similar to the one are typically synthesized through multi-step organic synthesis processes. For instance, a study by (Nagamani et al., 2018) involved the synthesis of novel compounds from ethanone derivatives through propargylation followed by click reactions.
Molecular Structure Analysis
- The molecular structure of such compounds is often confirmed using techniques like NMR and Mass Spectrometry. For example, (Govindhan et al., 2017) used IR, NMR, and MS studies for structural characterization.
Chemical Reactions and Properties
- The chemical reactivity of these compounds can involve various mechanisms, such as photoinduced oxidative annulation, as demonstrated in the research by (Zhang et al., 2017).
Physical Properties Analysis
- The physical properties of similar compounds, like thermal stability, can be analyzed using techniques like TGA and DSC, as shown in the work by (Govindhan et al., 2017).
Chemical Properties Analysis
- The chemical properties, such as antimicrobial activity, are often a focus in the study of these compounds, as illustrated by (Nagamani et al., 2018).
Aplicaciones Científicas De Investigación
Chiral Synthesis and Asymmetric Reactions
Research on related compounds involves the synthesis and application of novel chiral auxiliaries and ligands derived from compounds like norephedrine, mandelic acid, and oxazolidinones for asymmetric synthesis and catalysis. For example, Hitchcock et al. (2004) discussed the synthesis of a novel chiral auxiliary from norephedrine and acetone for asymmetric aldol reactions, highlighting the utility of such compounds in achieving high enantioselectivities (Hitchcock et al., 2004). Similarly, Bolm et al. (2004) synthesized new chiral ligands from mandelic acid for use in asymmetric phenyl transfer reactions, demonstrating the versatility of these compounds in synthetic organic chemistry (Bolm et al., 2004).
Heterocyclic Compound Synthesis
Several studies have focused on the synthesis of heterocyclic compounds, which are crucial in pharmaceuticals and agrochemicals. For instance, Singh and Singh (2004) described a method for synthesizing various heterocyclic systems from benzoin-α-oxime, showcasing the importance of these compounds in the development of new therapeutic agents (Singh & Singh, 2004).
Photoinduced Reactions
Zhang et al. (2017) explored the photoinduced direct oxidative annulation of certain compounds, providing access to highly functionalized polyheterocyclic ethanones. This study illustrates the potential for utilizing photochemistry in synthesizing complex molecules with significant biological activity (Zhang et al., 2017).
Immunomodulatory Effects
Research on compounds derived from natural sources or their synthetic analogs, like the work by Khaleghi et al. (2013), has shown significant immunomodulatory effects, suggesting the potential application of related compounds in developing new immunomodulatory agents (Khaleghi et al., 2013).
Antimicrobial Activity
Compounds with heterocyclic structures have been evaluated for their antimicrobial activity. For example, Nagamani et al. (2018) synthesized novel compounds and assessed their antimicrobial efficacy, indicating the relevance of such compounds in addressing resistant microbial strains (Nagamani et al., 2018).
Propiedades
IUPAC Name |
1-(6-hydroxy-1,4-oxazepan-4-yl)-2-(2-phenylindolizin-3-yl)ethane-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c24-17-13-22(10-11-27-14-17)21(26)20(25)19-18(15-6-2-1-3-7-15)12-16-8-4-5-9-23(16)19/h1-9,12,17,24H,10-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWNVOVZZJCTDTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(CN1C(=O)C(=O)C2=C(C=C3N2C=CC=C3)C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-methyl-5-(3-methylphenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5602484.png)
![2-(1-naphthyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)ethanesulfonamide hydrochloride](/img/structure/B5602491.png)

![3-(1-methylbutyl)-8-(quinoxalin-5-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5602523.png)
![methyl 2-amino-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5602531.png)

![N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)cyclohexanecarboxamide](/img/structure/B5602555.png)
![N'-({5-[3-(2-aminoethyl)benzyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}methyl)-N,N-dimethylurea dihydrochloride](/img/structure/B5602558.png)
cyanamide](/img/structure/B5602566.png)




